molecular formula C15H12N2 B14100087 5-Amino-2-(2-phenylethenyl)benzonitrile

5-Amino-2-(2-phenylethenyl)benzonitrile

Cat. No.: B14100087
M. Wt: 220.27 g/mol
InChI Key: IEOIOVRVJPHUGJ-UHFFFAOYSA-N
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Description

5-Amino-2-(2-phenylethenyl)benzonitrile is an organic compound with a complex structure that includes an amino group, a phenylethenyl group, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-phenylethenyl)benzonitrile typically involves the reaction of 2-(2-phenylethenyl)benzonitrile with an amine source under specific conditions. One common method is the nucleophilic substitution reaction where the amino group is introduced to the benzonitrile compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-phenylethenyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The phenylethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-Amino-2-(2-phenylethenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-phenylethenyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also participate in nucleophilic addition reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-phenylbenzonitrile
  • 4-Amino-2-phenylethenylbenzonitrile
  • 3-Amino-2-phenylethenylbenzonitrile

Uniqueness

5-Amino-2-(2-phenylethenyl)benzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a phenylethenyl group on the benzonitrile backbone provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

5-amino-2-(2-phenylethenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-14-10-15(17)9-8-13(14)7-6-12-4-2-1-3-5-12/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOIOVRVJPHUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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